1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
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Biological Activity
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interaction with various biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, C23H24F3N2O2, and a molecular weight of approximately 400.45 g/mol. Its structure includes a urea functional group linked to a tetrahydronaphthalene moiety and a trifluoromethyl-substituted phenyl group, which contributes to its hydrophobic characteristics and potential for hydrogen bonding.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . The compound has been tested against various bacterial strains, showing significant inhibition of growth. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of the compound has also been investigated through in vitro studies. It has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 15 | Induction of apoptosis |
MCF7 (breast cancer) | 20 | Inhibition of cell proliferation |
A549 (lung cancer) | 18 | Disruption of mitochondrial function |
The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function, leading to increased cell death in cancerous cells. This is supported by flow cytometry analyses showing increased annexin V staining in treated cells.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
- Hydroxyl Group : The presence of the hydroxyl group on the tetrahydronaphthalene moiety enhances hydrogen bonding capabilities, potentially increasing solubility and bioavailability.
- Trifluoromethyl Substitution : The trifluoromethyl group significantly influences lipophilicity and may enhance binding affinity to certain biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on HepG2 Cells : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at IC50 levels.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy in vivo.
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-7-3-4-8-16(15)24-17(25)23-12-18(26)10-9-13-5-1-2-6-14(13)11-18/h1-8,26H,9-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZOOWZRJZNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.